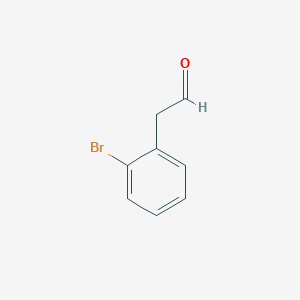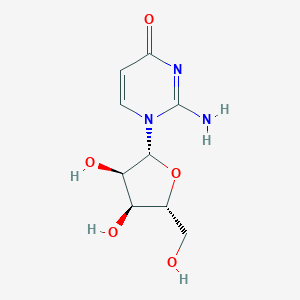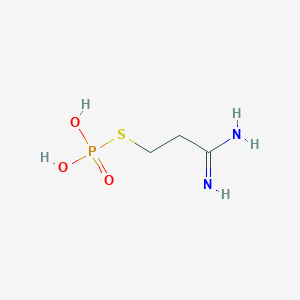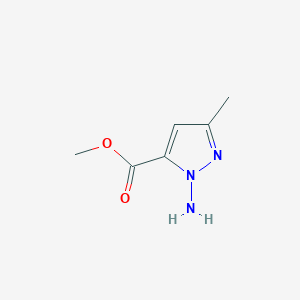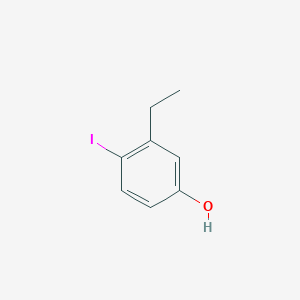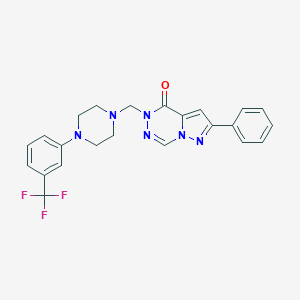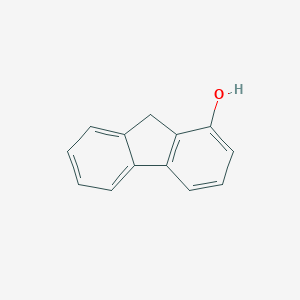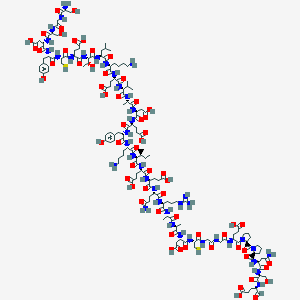
C-Terminally located anterior lobe peptide, lymnaea stagnalis
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C-Terminally located anterior lobe peptide (CALP) is a neuropeptide found in the pond snail Lymnaea stagnalis. This peptide has been found to play a crucial role in the regulation of feeding behavior, reproduction, and learning and memory in the snail. CALP has also been found to have potential therapeutic applications in the treatment of neurological disorders.
作用机制
C-Terminally located anterior lobe peptide, lymnaea stagnalis acts as a neurotransmitter in the snail's nervous system. It binds to specific receptors on the surface of neurons, triggering a series of biochemical reactions that ultimately lead to changes in neuronal activity. C-Terminally located anterior lobe peptide, lymnaea stagnalis has been found to modulate the release of other neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of feeding behavior and reproduction.
生化和生理效应
C-Terminally located anterior lobe peptide, lymnaea stagnalis has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of insulin in the pancreas, which could be beneficial in the treatment of diabetes. C-Terminally located anterior lobe peptide, lymnaea stagnalis has also been found to stimulate the release of gonadotropin-releasing hormone (GnRH), which is involved in the regulation of reproduction.
实验室实验的优点和局限性
C-Terminally located anterior lobe peptide, lymnaea stagnalis has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for laboratory experiments. C-Terminally located anterior lobe peptide, lymnaea stagnalis is also highly selective for its target receptors, making it a useful tool for studying specific neuronal pathways. However, there are also limitations to using C-Terminally located anterior lobe peptide, lymnaea stagnalis in laboratory experiments. Its effects may be species-specific, meaning that results obtained in one animal model may not be applicable to other animals or humans. Additionally, C-Terminally located anterior lobe peptide, lymnaea stagnalis may have off-target effects, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on C-Terminally located anterior lobe peptide, lymnaea stagnalis. One area of interest is the development of C-Terminally located anterior lobe peptide, lymnaea stagnalis-based therapies for neurological disorders. Researchers are also interested in studying the effects of C-Terminally located anterior lobe peptide, lymnaea stagnalis on other physiological systems, such as the immune system and the cardiovascular system. Another area of interest is the development of new C-Terminally located anterior lobe peptide, lymnaea stagnalis analogs with improved pharmacological properties, such as increased potency or longer half-life.
Conclusion
C-Terminally located anterior lobe peptide (C-Terminally located anterior lobe peptide, lymnaea stagnalis) is a neuropeptide found in the pond snail Lymnaea stagnalis. It has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders. C-Terminally located anterior lobe peptide, lymnaea stagnalis acts as a neurotransmitter in the snail's nervous system, modulating the release of other neurotransmitters and ultimately leading to changes in neuronal activity. C-Terminally located anterior lobe peptide, lymnaea stagnalis has several advantages as a research tool, but also has limitations. Future research on C-Terminally located anterior lobe peptide, lymnaea stagnalis will focus on developing new therapies for neurological disorders and studying its effects on other physiological systems.
合成方法
C-Terminally located anterior lobe peptide, lymnaea stagnalis is synthesized by a combination of solid-phase peptide synthesis and solution-phase peptide synthesis. The peptide is synthesized in a stepwise manner, with each amino acid added to the growing peptide chain using a coupling agent. The final product is purified using high-performance liquid chromatography (HPLC).
科学研究应用
C-Terminally located anterior lobe peptide, lymnaea stagnalis has been extensively studied for its potential therapeutic applications. Researchers have found that C-Terminally located anterior lobe peptide, lymnaea stagnalis can stimulate the growth of new neurons in the brain, which could be beneficial in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. C-Terminally located anterior lobe peptide, lymnaea stagnalis has also been found to improve learning and memory in animal models, making it a potential treatment for cognitive disorders.
属性
CAS 编号 |
144387-61-1 |
|---|---|
产品名称 |
C-Terminally located anterior lobe peptide, lymnaea stagnalis |
分子式 |
C153H235N41O62S2 |
分子量 |
3704.9 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[2-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C153H235N41O62S2/c1-11-71(6)121(149(253)179-88(36-44-113(213)214)132(236)175-86(34-42-111(209)210)131(235)174-85(33-40-105(157)202)130(234)171-84(21-16-50-161-153(159)160)128(232)166-72(7)123(227)165-73(8)124(228)181-97(58-118(223)224)143(247)188-101(67-257)127(231)164-60-107(204)162-61-108(205)169-91(39-47-116(219)220)151(255)194-52-18-23-104(194)152(256)193-51-17-22-103(193)147(251)185-95(56-106(158)203)140(244)187-100(66-198)144(248)168-78(63-195)28-41-110(207)208)191-134(238)83(20-13-15-49-155)173-138(242)93(54-76-24-29-79(200)30-25-76)182-133(237)87(35-43-112(211)212)177-141(245)96(57-117(221)222)180-125(229)74(9)167-148(252)120(70(4)5)190-135(239)89(37-45-114(215)216)176-129(233)82(19-12-14-48-154)172-137(241)92(53-69(2)3)186-150(254)122(75(10)199)192-136(240)90(38-46-115(217)218)178-146(250)102(68-258)189-139(243)94(55-77-26-31-80(201)32-27-77)183-142(246)98(59-119(225)226)184-145(249)99(65-197)170-109(206)62-163-126(230)81(156)64-196/h24-27,29-32,63,69-75,78,81-104,120-122,196-201,257-258H,11-23,28,33-62,64-68,154-156H2,1-10H3,(H2,157,202)(H2,158,203)(H,162,204)(H,163,230)(H,164,231)(H,165,227)(H,166,232)(H,167,252)(H,168,248)(H,169,205)(H,170,206)(H,171,234)(H,172,241)(H,173,242)(H,174,235)(H,175,236)(H,176,233)(H,177,245)(H,178,250)(H,179,253)(H,180,229)(H,181,228)(H,182,237)(H,183,246)(H,184,249)(H,185,251)(H,186,254)(H,187,244)(H,188,247)(H,189,243)(H,190,239)(H,191,238)(H,192,240)(H,207,208)(H,209,210)(H,211,212)(H,213,214)(H,215,216)(H,217,218)(H,219,220)(H,221,222)(H,223,224)(H,225,226)(H4,159,160,161)/t71-,72-,73-,74-,75+,78-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,120-,121-,122-/m0/s1 |
InChI 键 |
FXRKLGZOYQLNCO-KKUYMEDOSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)NCC(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C=O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NCC(=O)NCC(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C=O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NCC(=O)NCC(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C=O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)N |
其他 CAS 编号 |
144387-61-1 |
序列 |
SGSDYCETLKEVADEYKIEEQRAADCGGEPPNSE |
同义词 |
C-terminally located anterior lobe peptide, Lymnaea stagnalis CALP peptide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



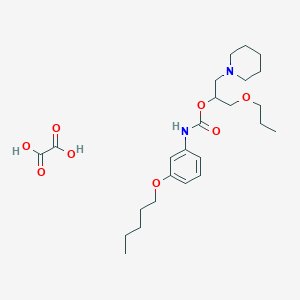
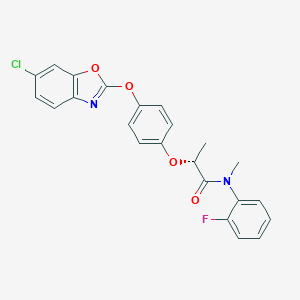
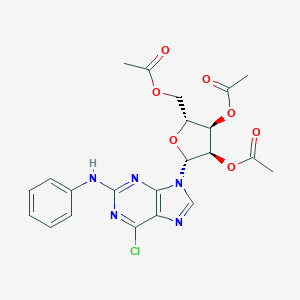
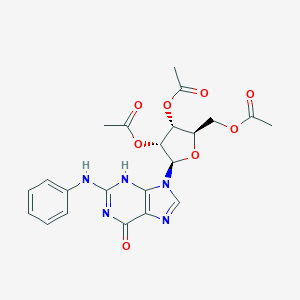
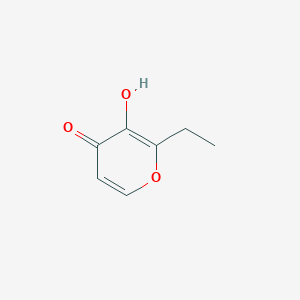
![1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B125965.png)
